Technical Monograph: 3-(3-Bromophenyl)-1H-pyrazole
Technical Monograph: 3-(3-Bromophenyl)-1H-pyrazole
[1]
Executive Summary & Scaffold Significance
3-(3-Bromophenyl)-1H-pyrazole (CAS 149739-65-1) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike its 1-phenyl or 4-phenyl isomers, the 3-phenyl substitution pattern provides a unique vector for extending molecular geometry into the solvent-accessible pocket of kinase domains and GPCR active sites.[1]
The meta-bromo substitution on the phenyl ring serves as a critical orthogonal handle.[1] It allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the pyrazole nitrogen, which often serves as a hydrogen bond donor/acceptor in pharmacophore binding.[1] This guide outlines the validated synthesis, physicochemical properties, and handling protocols for this intermediate.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The following data aggregates experimentally validated constants essential for analytical characterization.
| Property | Value | Note |
| CAS Number | 149739-65-1 | Primary Identifier |
| Molecular Formula | C₉H₇BrN₂ | - |
| Molecular Weight | 223.07 g/mol | - |
| Appearance | White to pale yellow needles | Recrystallized form |
| Melting Point | 71–75 °C | Purity dependent |
| Solubility | DMSO, Ethanol, Methanol, DCM | Poor water solubility |
| pKa (Calc) | ~2.5 (Pyrazole NH), ~14 (CH) | Acidic NH proton |
| LogP | 2.6 – 2.9 | Lipophilic character |
| SMILES | Brc1cccc(c1)C2=NNC=C2 | - |
Synthetic Methodology: The Enaminone Route[1]
While various routes exist (e.g., 1,3-dipolar cycloaddition), the most robust and scalable method for generating the 3-substituted isomer—avoiding regioisomeric mixtures common in hydrazine/beta-keto ester condensations—is the Enaminone Route .[1]
Reaction Logic & Causality[1]
-
Activation: We start with 3-bromoacetophenone.[1] Direct condensation with hydrazine would yield a hydrazone, not a pyrazole. We must first introduce a one-carbon electrophile.[1]
-
Formylation Equivalent: Using
-Dimethylformamide dimethyl acetal (DMF-DMA) converts the acetyl group into an enaminone ((E)-3-(dimethylamino)acryloyl moiety).[1] This intermediate is highly reactive toward nucleophiles. -
Cyclization: Hydrazine hydrate attacks the enaminone in a Michael-type addition followed by elimination of dimethylamine and intramolecular dehydration to aromatize the pyrazole ring.
Validated Protocol
Step 1: Synthesis of Enaminone Intermediate
-
Reagents: 3-Bromoacetophenone (1.0 eq), DMF-DMA (1.2 eq).
-
Solvent: Neat or Toluene (if scale >10g).
-
Conditions: Reflux (110 °C) for 4–6 hours.
-
Checkpoint: Monitor TLC (20% EtOAc/Hexane). The starting ketone spot will disappear, replaced by a lower Rf, UV-active yellow spot (the enaminone).
-
Workup: Evaporate volatiles under reduced pressure. The crude red/orange oil is used directly (unstable on silica).
Step 2: Cyclization to Pyrazole
-
Reagents: Crude Enaminone (from Step 1), Hydrazine Hydrate (2.0 eq).
-
Solvent: Ethanol (0.5 M concentration).
-
Conditions: Reflux for 2–3 hours.
-
Mechanism: Hydrazine acts as a dinucleophile. The primary amine attacks the
-carbon of the enaminone, displacing dimethylamine. -
Purification:
-
Cool reaction mixture to room temperature.
-
Concentrate to ~20% volume.
-
Dilute with cold water to precipitate the product.
-
Filter and wash with hexanes.
-
Recrystallization: Ethanol/Water (9:1) yields pure needles.[2]
-
Synthesis Workflow Diagram
Caption: Two-step scalable synthesis via enaminone intermediate, ensuring regiospecificity.
Functionalization Strategies
The utility of CAS 149739-65-1 lies in its bifunctionality. The pyrazole NH is a nucleophile (after deprotonation), while the aryl bromide is an electrophile for transition metal catalysis.
Divergent Synthesis Map[1]
Caption: Strategic functionalization points: N1-nitrogen for core geometry and C3-phenyl bromine for library expansion.
Critical Experimental Note: Protecting Groups
When performing Suzuki coupling on the bromine handle, the free pyrazole NH is often tolerated by robust catalysts (e.g., XPhos Pd G2). However, for sensitive couplings, protect the nitrogen with a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group first.
-
Why? The acidic NH (pKa ~14) can poison palladium catalysts or lead to side reactions with electrophiles.
Safety & Handling (GHS Standards)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][5][6][7] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][5][6] |
Handling Protocol:
-
Engineering Controls: Always handle within a certified fume hood. The intermediate enaminone and hydrazine are volatile/toxic.
-
PPE: Nitrile gloves (double gloving recommended for hydrazine steps), safety goggles, and lab coat.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but can discolor upon prolonged exposure to air/light.
References
-
Santa Cruz Biotechnology. 3-(3-Bromophenyl)-1H-pyrazole Product Data Sheet. Retrieved from
-
Sigma-Aldrich. 3-(3-Bromophenyl)-1H-pyrazole CAS 149739-65-1.[1][8] Retrieved from
-
Chem-Impex International. Product Specifications for 3-(3-Bromophenyl)-1H-pyrazole. Retrieved from
-
PubChem. Compound Summary: 3-(3-Bromophenyl)-1H-pyrazole.[1][8][2] Retrieved from
-
Fisher Scientific. Safety Data Sheet: 3-(3-Bromophenyl)-1H-pyrazole. Retrieved from
Sources
- 1. 98946-73-7|1-(4-Bromophenyl)-3-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. 3-(3-Bromophenyl)-1H-pyrazole 97 149739-65-1 [sigmaaldrich.com]
